Fosdagrocorat: A Deep Dive into its Mechanism of Action in Inflammatory Models
Fosdagrocorat: A Deep Dive into its Mechanism of Action in Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosdagrocorat (PF-04171327) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that was developed for the treatment of inflammatory conditions, most notably rheumatoid arthritis (RA). As a phosphate ester prodrug, it is rapidly converted in vivo to its active metabolite, dagrocorat (PF-00251802). The core of fosdagrocorat's mechanism of action lies in its ability to act as a dissociated agonist of the glucocorticoid receptor (GR). This technical guide provides a comprehensive analysis of fosdagrocorat's mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. Although development was discontinued, the data gathered on fosdagrocorat provides valuable insights into the potential of SGRMs as a therapeutic class.
Core Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism
The therapeutic rationale for fosdagrocorat is centered on the differential regulation of GR-mediated gene expression.[1] Traditional glucocorticoids exert their anti-inflammatory effects but are also associated with a range of metabolic side effects.[2] These dual effects are mediated through two primary signaling pathways: transrepression and transactivation.[1]
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Transrepression: This process is largely responsible for the anti-inflammatory effects of glucocorticoids. The GR monomer, upon ligand binding, translocates to the nucleus and interacts with pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), inhibiting their activity.[3] This leads to a downregulation of inflammatory gene expression.
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Transactivation: This pathway is linked to many of the adverse metabolic effects of glucocorticoids. It involves the GR homodimer binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to increased transcription.
Fosdagrocorat, through its active metabolite dagrocorat, is designed to preferentially induce a GR conformation that favors the transrepression pathway over the transactivation pathway.[3][4] This "dissociation" is hypothesized to provide an improved therapeutic window, retaining anti-inflammatory efficacy while minimizing metabolic side effects.[1]
Signaling Pathway of Fosdagrocorat's Active Metabolite (Dagrocorat)
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the available quantitative data for fosdagrocorat and its active metabolite, dagrocorat.
Table 1: In Vitro Activity of Dagrocorat
| Assay Type | Measured Effect | Cell Line/System | IC50 (nM) | Reference |
| Fluorescence Polarization | Glucocorticoid Receptor Binding | Human full-length GR | <7.2 | [5] |
| Fluorescence Polarization | Glucocorticoid Receptor Binding | Human full-length GR | 1.31 | [4][5] |
| Transrepression | Inhibition of LPS-induced TNF-alpha release | Human whole blood | 35 | [4][5] |
| Transactivation (Antagonist Activity) | Inhibition of dexamethasone-induced transactivation | Human ChaGoK1 cells | 8.9 | [4][5] |
Table 2: Efficacy of Fosdagrocorat in a Phase IIa Study in Rheumatoid Arthritis (NCT00938587)
| Treatment Group (once daily for 2 weeks) | N | Primary Endpoint: Change from Baseline in DAS28-CRP at Week 2 | ACR20 Response Rate at Week 2 | ACR50 Response Rate at Week 2 | ACR70 Response Rate at Week 2 | Reference |
| Fosdagrocorat 10 mg | 21 | -1.69 | 56% | 22% | 5% | [2][6] |
| Fosdagrocorat 25 mg | 22 | -2.22† | 67% | 48%† | 14% | [2][6] |
| Prednisone 5 mg | 21 | -1.17 | 40% | 20% | 0% | [2][6] |
| Placebo | 22 | -0.96 | 38% | 14% | 0% | [2][6] |
| p < 0.05 vs. placebo; †p < 0.001 vs. prednisone 5 mg |
Table 3: Efficacy of Fosdagrocorat in a Phase IIb Study in Rheumatoid Arthritis (NCT01393639)
| Treatment Group (once daily for 8 weeks) | N | Primary Endpoint: ACR20 Response at Week 8 (Model-Predicted) | Reference |
| Fosdagrocorat 1 mg | ~46 | 47% | [7] |
| Fosdagrocorat 5 mg | ~46 | 61% | [7] |
| Fosdagrocorat 10 mg | ~46 | 69%‡ | [7] |
| Fosdagrocorat 15 mg | ~46 | 73%‡§ | [7] |
| Prednisone 5 mg | ~46 | 51% | [7] |
| Prednisone 10 mg | ~46 | 71% | [7] |
| Placebo | ~46 | 37% | [7] |
| ‡Superior to placebo; §Non-inferior to prednisone 10 mg |
Experimental Protocols
Detailed preclinical protocols for fosdagrocorat are not extensively available in the public domain.[3][8] The following protocols are based on standard methodologies for the evaluation of SGRMs and publicly available information on dagrocorat.
In Vitro Assays
This assay measures the binding affinity of dagrocorat to the GR.[4]
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Preparation of Reagents:
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Prepare serial dilutions of dagrocorat in assay buffer.
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Prepare solutions of a fluorescently labeled GR ligand (tracer) and purified human GR protein.
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Assay Setup:
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In a microplate, add the dagrocorat dilutions.
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Add the fluorescent tracer to all wells.
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Initiate the binding reaction by adding the GR protein to all wells.
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Include controls for maximum polarization (tracer and GR) and minimum polarization (tracer, GR, and a saturating concentration of a known GR ligand like dexamethasone).[4]
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Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light, to allow the binding to reach equilibrium.[4]
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Measurement: Measure the fluorescence polarization of each well using a microplate reader.
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Data Analysis: The IC50 value is calculated from the resulting competition curve, representing the concentration of dagrocorat that causes a 50% reduction in the binding of the fluorescent ligand.[5] The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[4]
This functional assay measures the anti-inflammatory potential of dagrocorat.[5]
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Cell Culture: Plate human peripheral blood mononuclear cells (PBMCs) or use human whole blood in a 96-well plate.[5]
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Compound Treatment: Pre-treat the cells with serial dilutions of dagrocorat for 1-2 hours.[9]
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Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.[5]
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Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[5]
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Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatant.[5]
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Quantification: Measure the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.
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Data Analysis: Calculate the IC50 value from the dose-response curve, representing the concentration of dagrocorat that inhibits 50% of the LPS-induced TNF-α release.[5]
This assay quantifies the ability of dagrocorat to activate gene transcription via GREs.[9]
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Cell Culture and Transfection:
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Culture a suitable cell line (e.g., A549 or HeLa) that has been transiently or stably co-transfected with two plasmids: one expressing the human GR and another containing a luciferase reporter gene driven by a promoter with multiple GREs.[7][9] A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected for normalization of transfection efficiency.[7]
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Compound Treatment: Treat the transfected cells with a vehicle control, a full GR agonist (e.g., dexamethasone), and a range of concentrations of dagrocorat.[9]
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Incubation: Incubate the cells for 18-24 hours to allow for transcription and translation of the luciferase enzyme.[9]
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Cell Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[3]
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The partial agonist activity of dagrocorat is calculated as the maximal induction by dagrocorat as a percentage of the maximal induction by dexamethasone.[9]
In Vivo Inflammatory Model: Collagen-Induced Arthritis (CIA) in Mice (Representative Protocol)
While it is documented that fosdagrocorat was tested in mouse models of RA, specific protocols are not publicly available.[2] The following is a representative protocol for a CIA model, a standard preclinical model for RA.[10][11]
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Animals: Use susceptible mouse strains such as DBA/1, typically 7-8 weeks old.[10][11]
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Induction of Arthritis:
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Day 0 (Primary Immunization): Emulsify type II collagen (e.g., bovine or chick) in Complete Freund's Adjuvant (CFA). Administer an intradermal injection of the emulsion at the base of the tail.[12]
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Day 21 (Booster Immunization): Administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) at a different site.[10][12]
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Treatment:
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Begin treatment with fosdagrocorat (or vehicle control and positive control like prednisone) at the onset of clinical signs of arthritis or prophylactically. The route of administration would likely be oral gavage, given fosdagrocorat's oral formulation in clinical trials.
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Monitoring and Outcome Measures:
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Clinical Scoring: Regularly score the severity of arthritis in each paw based on erythema and swelling.
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Paw Swelling: Measure paw thickness using a caliper.
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Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone erosion.
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Biomarker Analysis: Collect serum to measure levels of inflammatory cytokines and anti-collagen antibodies.
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Experimental Workflow for a Representative In Vivo CIA Study
Clinical Trial Methodologies
This was a multicenter, double-blind, parallel-group, active- and placebo-controlled study that randomized 86 patients with RA (1:1:1:1) to receive fosdagrocorat 10 mg, fosdagrocorat 25 mg, prednisone 5 mg, or placebo, all with a stable background of methotrexate therapy.[2][6] The primary outcome was the change from baseline in the Disease Activity Score of 28 joints (DAS28-4[C-reactive protein (CRP)]) after 2 weeks of treatment.[2][6]
This 12-week, randomized, double-blind, multicentre study involved 323 patients with moderate to severe RA.[7] Patients were randomized to receive once-daily fosdagrocorat (1 mg, 5 mg, 10 mg, or 15 mg), prednisone (5 mg or 10 mg), or placebo.[7] The primary endpoints at week 8 were the American College of Rheumatology 20% improvement criteria (ACR20) responses and percentage changes from baseline in biomarkers of bone formation and resorption.[7]
Conclusion
Fosdagrocorat, through its active metabolite dagrocorat, exemplifies the therapeutic strategy of selective glucocorticoid receptor modulation. Its mechanism of action, centered on the preferential activation of the GR transrepression pathway, aims to dissociate the potent anti-inflammatory effects of glucocorticoids from their undesirable metabolic side effects. Clinical data in rheumatoid arthritis demonstrated promising efficacy, with an anti-inflammatory effect comparable to higher doses of prednisone and a safety profile regarding bone biomarkers similar to lower doses of prednisone. While the development of fosdagrocorat was discontinued, the preclinical and clinical findings contribute to a deeper understanding of SGRMs and provide a valuable foundation for the future development of safer and more effective anti-inflammatory therapies. Further research into this class of compounds is warranted to fully explore their therapeutic potential.
References
- 1. Selective Glucocorticoid Receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved disease activity with fosdagrocorat (PF‐04171327), a partial agonist of the glucocorticoid receptor, in patients with rheumatoid arthritis: a Phase 2 randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Improved disease activity with fosdagrocorat (PF-04171327), a partial agonist of the glucocorticoid receptor, in patients with rheumatoid arthritis: a Phase 2 randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. chondrex.com [chondrex.com]
- 12. researchgate.net [researchgate.net]
